6-Bromo-3-hydroxy-3-methylindolin-2-one
CAS No.: 1190314-65-8
VCID: VC2559434
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.07 g/mol
* For research use only. Not for human or veterinary use.

Description |
6-Bromo-3-hydroxy-3-methylindolin-2-one is a compound belonging to the indolinone family, characterized by its unique bromine substitution and hydroxyl group. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. It is classified as a substituted indolinone, featuring a bicyclic structure with a fused indole and ketone system. Synthesis and Chemical ReactionsThe synthesis of 6-Bromo-3-hydroxy-3-methylindolin-2-one typically involves several key steps, including reactions with indoline derivatives and brominating agents. The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. These reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of the starting materials. Synthesis Overview
Biological Activities and Applications6-Bromo-3-hydroxy-3-methylindolin-2-one participates in various chemical reactions typical for indolinone derivatives. Its mechanism of action often involves interactions with biological targets such as enzymes or receptors. Quantitative data regarding binding affinities and biological assays are essential for understanding its pharmacological potential. Potential Applications
Analytical TechniquesRelevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize the properties of 6-Bromo-3-hydroxy-3-methylindolin-2-one. These methods provide detailed structural information and help in assessing the purity of the compound. Analytical Methods
Suppliers and Safety Information6-Bromo-3-hydroxy-3-methylindolin-2-one is available from several suppliers globally, including companies in China. Safety information indicates that it may be harmful if swallowed, cause allergic skin reactions, serious eye irritation, and respiratory irritation . Suppliers
|
||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1190314-65-8 | ||||||||||||||||||||||||||||||
Product Name | 6-Bromo-3-hydroxy-3-methylindolin-2-one | ||||||||||||||||||||||||||||||
Molecular Formula | C9H8BrNO2 | ||||||||||||||||||||||||||||||
Molecular Weight | 242.07 g/mol | ||||||||||||||||||||||||||||||
IUPAC Name | 6-bromo-3-hydroxy-3-methyl-1H-indol-2-one | ||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12) | ||||||||||||||||||||||||||||||
Standard InChIKey | IGRQAUGYEAXYJY-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||
SMILES | CC1(C2=C(C=C(C=C2)Br)NC1=O)O | ||||||||||||||||||||||||||||||
Canonical SMILES | CC1(C2=C(C=C(C=C2)Br)NC1=O)O | ||||||||||||||||||||||||||||||
PubChem Compound | 66580258 | ||||||||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume